

# Application Notes and Protocols for Flow Cytometry Analysis with BMS-566394 Treatment

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## Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222

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## Introduction

**BMS-566394** is a potent and highly selective inhibitor of the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE).<sup>[1][2][3]</sup> ADAM17 is a cell surface sheddase responsible for the proteolytic cleavage and release of the extracellular domains of various membrane-bound proteins. Key substrates of ADAM17 include Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ), L-selectin (CD62L), and the low-affinity IgG receptor CD16 (Fc $\gamma$ RIIIa) on Natural Killer (NK) cells.<sup>[1]</sup> The shedding of these proteins has significant implications for immune regulation. For instance, the cleavage of CD16 from the surface of NK cells can impair their ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a crucial mechanism for many therapeutic monoclonal antibodies.

These application notes provide detailed protocols for utilizing **BMS-566394** in in vitro studies to investigate its effects on the surface expression of ADAM17 substrates, particularly CD16 on NK cells, using flow cytometry. Additionally, a protocol for a complementary TNF- $\alpha$  release assay is included to assess the functional consequences of TACE inhibition.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-566394**, providing a quick reference for its potency and observed effects in cell-based assays.

Table 1: Inhibitory Potency of **BMS-566394**

Parameter	Value	Species	Assay Type
IC50 (TACE)	4 nM	Human	Biochemical Assay
IC50 (TNF- $\alpha$ release)	13 nM	Human	THP-1 Cell-Based Assay

Data compiled from publicly available information.

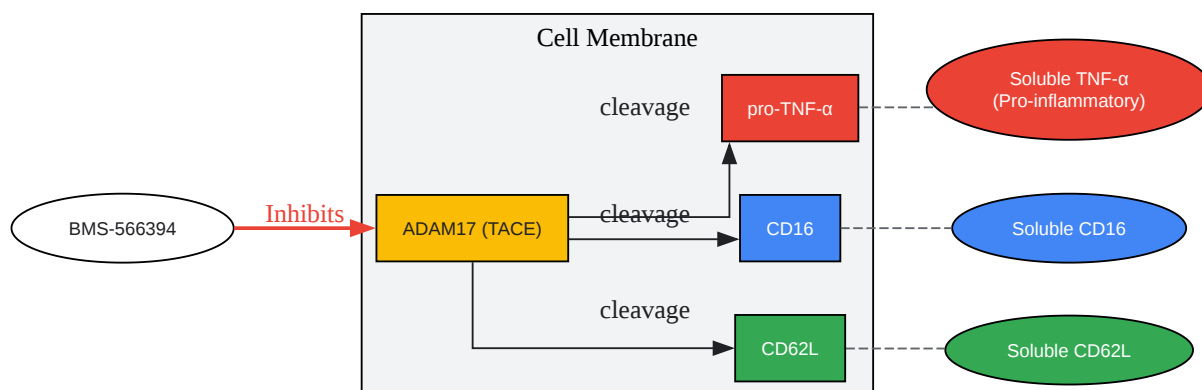
Table 2: Effect of **BMS-566394** on CD16 Expression on Human NK Cells Following Cytokine Stimulation

Treatment Condition	% CD16+ of CD56dim NK cells (Mean $\pm$ SEM)	CD16 MFI on CD56dim NK cells (Mean $\pm$ SEM)
Media Alone	95.2 $\pm$ 1.5	10,500 $\pm$ 800
Media Alone + BMS-566394 (10 $\mu$ M)	96.1 $\pm$ 1.2	11,000 $\pm$ 900
IL-12 + IL-18	65.3 $\pm$ 5.1	4,500 $\pm$ 600
IL-12 + IL-18 + BMS-566394 (10 $\mu$ M)	90.1 $\pm$ 2.3	9,800 $\pm$ 750

Data adapted from a study on purified human NK cells stimulated overnight. MFI = Mean Fluorescence Intensity.

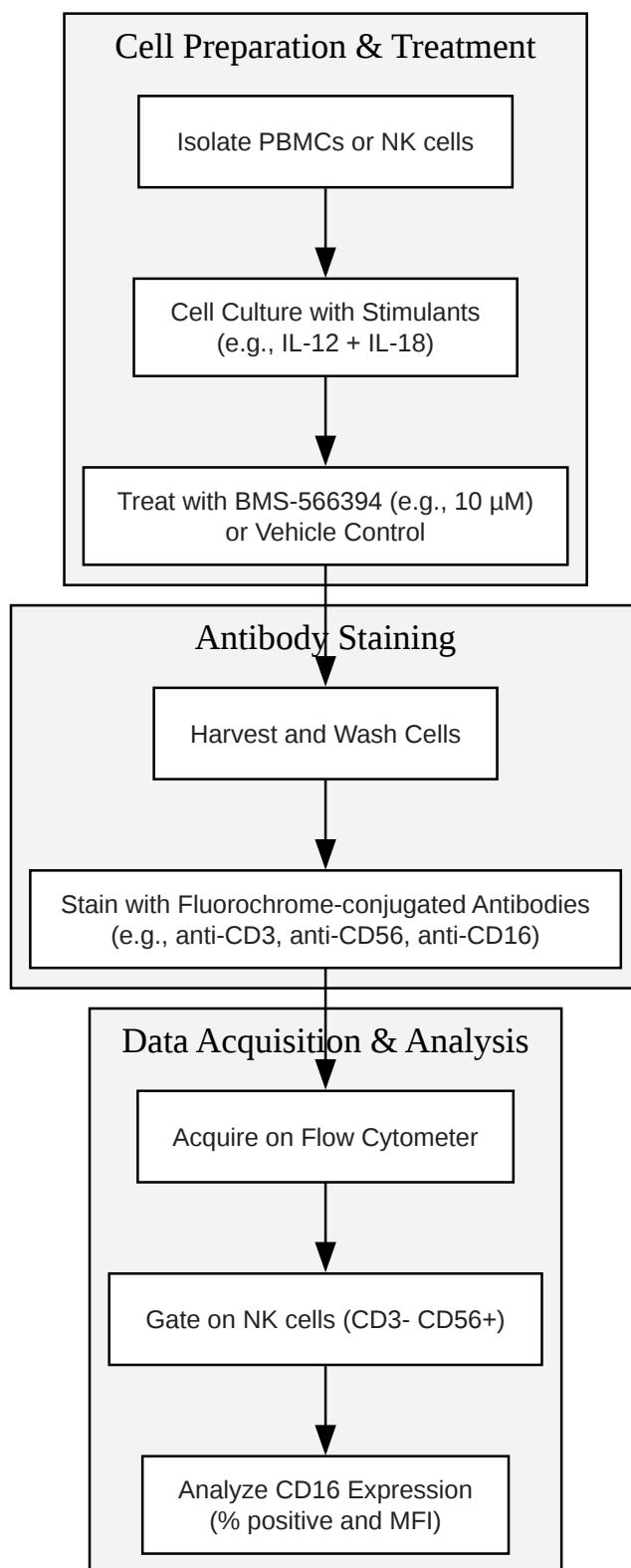
## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of **BMS-566394** and the experimental procedures, the following diagrams are provided in DOT language script.



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Caption: Mechanism of action of **BMS-566394**.



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Caption: Experimental workflow for flow cytometry.

## Experimental Protocols

### Protocol 1: Flow Cytometry Analysis of CD16 Shedding on Human NK Cells

This protocol describes the treatment of human peripheral blood mononuclear cells (PBMCs) or isolated NK cells with **BMS-566394** followed by flow cytometric analysis to quantify the surface expression of CD16.

#### Materials:

- **BMS-566394** (prepare a stock solution in DMSO, e.g., 10 mM)
- Human PBMCs or purified NK cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- Recombinant human IL-12 and IL-18 (optional, for stimulation)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated antibodies:
  - Anti-Human CD3 (e.g., FITC, PE, or other fluorochrome)
  - Anti-Human CD56 (e.g., PE, APC, or other fluorochrome)
  - Anti-Human CD16 (e.g., APC, PerCP-Cy5.5, or other fluorochrome)
  - Isotype control antibodies
- Flow cytometer

#### Procedure:

- Cell Preparation:

- Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or use purified NK cells.
- Resuspend cells in complete RPMI-1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Cell Treatment:
  - Plate 1 mL of the cell suspension into each well of a 24-well plate.
  - For stimulated conditions (optional): Add IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 100 ng/mL) to the desired wells.
  - Add **BMS-566394** to the treatment wells at a final concentration of 10  $\mu$ M. Add an equivalent volume of DMSO to the vehicle control wells.
  - Incubate the cells overnight (16-18 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Antibody Staining:
  - Harvest the cells from the wells and transfer to FACS tubes.
  - Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
  - Prepare an antibody cocktail containing anti-CD3, anti-CD56, and anti-CD16 antibodies at the manufacturer's recommended concentrations in FACS buffer.
  - Resuspend the cell pellet in 100  $\mu$ L of the antibody cocktail.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 2 mL of cold FACS buffer.
  - Resuspend the final cell pellet in 300-500  $\mu$ L of FACS buffer.
- Flow Cytometry Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.

- Gate on the lymphocyte population based on forward and side scatter.
- Gate on NK cells, which are identified as CD3-negative and CD56-positive events.
- Within the NK cell gate, further delineate CD56dim and CD56bright populations.
- Analyze the expression of CD16 on the CD56dim NK cell population, quantifying both the percentage of CD16-positive cells and the Mean Fluorescence Intensity (MFI).

## Protocol 2: TNF- $\alpha$ Release Assay (ELISA)

This protocol is for the quantification of TNF- $\alpha$  released into the cell culture supernatant following cell stimulation and treatment with **BMS-566394**.

Materials:

- **BMS-566394**
- Human PBMCs or a monocytic cell line (e.g., THP-1)
- Complete RPMI-1640 medium
- Lipopolysaccharide (LPS) for stimulation
- Human TNF- $\alpha$  ELISA kit
- Microplate reader

Procedure:

- Cell Seeding and Treatment:
  - Seed PBMCs or THP-1 cells in a 96-well plate at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of complete medium. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours prior to the experiment if required.
  - Pre-treat the cells with various concentrations of **BMS-566394** (e.g., 0.1 nM to 10  $\mu$ M) or vehicle control (DMSO) for 1 hour at 37°C.

- Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).
- Supernatant Collection:
  - Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - Centrifuge the plate at 400 x g for 10 minutes.
  - Carefully collect the cell-free supernatant from each well.
- TNF-α ELISA:
  - Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.<sup>[4][5][6][7][8]</sup> This typically involves:
    - Adding standards and samples to the antibody-coated plate.
    - Incubation steps with detection antibody and enzyme conjugate.
    - Washing steps between incubations.
    - Addition of a substrate solution and stopping the reaction.
  - Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
- Data Analysis:
  - Generate a standard curve using the absorbance values of the known TNF-α standards.
  - Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
  - Determine the IC<sub>50</sub> value of **BMS-566394** for TNF-α release if a dose-response curve was generated.

## Conclusion



**BMS-566394** is a valuable research tool for investigating the roles of ADAM17 in various biological processes. The protocols outlined in these application notes provide a framework for utilizing flow cytometry and ELISA to study the effects of this inhibitor on key ADAM17-mediated events, such as the shedding of CD16 from NK cells and the release of TNF- $\alpha$ . These assays can be adapted for use in drug discovery and immunology research to further understand the therapeutic potential of ADAM17 inhibition.

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